1-[2-(Trifluoromethyl)phenyl]ethanol
Overview
Description
1-[2-(Trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
The primary target of 1-[2-(Trifluoromethyl)phenyl]ethanol is the nitric oxide synthase . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
This compound acts as a potent inhibitor of nitric oxide synthase . By inhibiting this enzyme, it reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on this molecule.
Result of Action
The inhibition of nitric oxide synthase by this compound can lead to a reduction in the manifestations of stress in animal models, similar to the effects of fluoxetine . This suggests that the compound may have potential antidepressant effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain co-solvents can accelerate mass transfer and protect cells from substrate inhibition, thereby enhancing the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
1-[2-(Trifluoromethyl)phenyl]ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a key chiral intermediate in the synthesis of Plk1 inhibitors . The interaction with enzymes such as Geotrichum silvicola ZJPH1811 has been studied, where the enzyme acts as a biocatalyst for the reduction of 2’-trifluoromethylacetophenone to produce this compound . This interaction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceutical applications.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to enhance cell membrane permeability and substrate concentration in biocatalytic systems . This enhancement is achieved through the synergistic effect of methylated-β-cyclodextrin and choline acetate/cysteine, which accelerates mass transfer and protects cells from substrate inhibition .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound has been used in the biotransformation process to produce chiral intermediates for Plk1 inhibitors . The binding interactions with enzymes such as Geotrichum silvicola ZJPH1811 facilitate the reduction of 2’-trifluoromethylacetophenone, resulting in the production of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, the compound’s effectiveness in biocatalytic systems is influenced by the concentration of the substrate and the presence of co-solvents such as choline acetate/cysteine . High doses of the compound may lead to substrate inhibition, affecting the overall yield and productivity of the biotransformation process .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, the compound is produced through the reduction of 2’-trifluoromethylacetophenone by the enzyme Geotrichum silvicola ZJPH1811 . This biotransformation process is essential for producing enantiomerically pure compounds used in pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, the synergistic effect of methylated-β-cyclodextrin and choline acetate/cysteine enhances the compound’s cell membrane permeability and substrate concentration . This enhancement is crucial for the compound’s effectiveness in biocatalytic systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-(Trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 2’-trifluoromethylacetophenone using a biocatalyst such as Geotrichum silvicola . This method employs a deep eutectic solvent/cyclodextrin-containing system to enhance the yield and efficiency of the reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts and environmentally friendly solvents to achieve high enantiomeric excess and yield. The use of choline acetate/cysteine as a co-solvent has been shown to accelerate mass transfer and protect cells from substrate inhibition, further improving the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[2-(Trifluoromethyl)phenyl]ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a crucial intermediate in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound is used as an intermediate in the synthesis of neurokinin-1 receptor antagonists.
2,2,2-Trifluoroethanol: Known for its use as a solvent in organic chemistry and its ability to form hydrogen-bonded complexes.
Uniqueness: 1-[2-(Trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of chiral intermediates and in applications requiring high selectivity and binding affinity .
Properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290811 | |
Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79756-81-3 | |
Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79756-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-(Trifluoromethyl)phenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501290811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methyl-o-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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